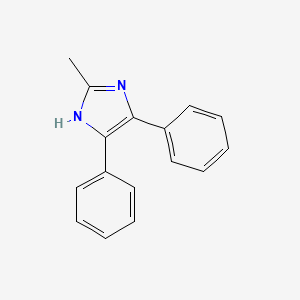

2-Methyl-4,5-diphenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSXISQIHMTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284870 | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-82-8 | |

| Record name | NSC39454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIPHENYL-2-METHYLIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of Imidazole Chemistry in Heterocyclic Science

Imidazole (B134444) is a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂. nih.gov It contains two nitrogen atoms, one of which bears a hydrogen atom, and is considered an aromatic compound. nih.govkhanacademy.org First synthesized in 1858 by Heinrich Debus from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), this planar ring structure is soluble in water and other polar solvents. mdpi.comnih.gov

The imidazole ring is a fundamental core in numerous natural products, including the amino acid histidine, histamine, and purines found in DNA. nih.govtaylorandfrancis.com This prevalence in biological systems underscores its importance. Imidazole and its derivatives are known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties. nih.govijfmr.combiolmolchem.com In industrial applications, imidazole serves as a corrosion inhibitor for metals like copper and is a component of fire-retardant materials. taylorandfrancis.com

From a chemical perspective, imidazole is amphoteric, meaning it can act as both an acid and a base. nih.gov The nitrogen at the 3-position is basic, readily undergoing protonation, while the nitrogen at the 1-position is weakly acidic. This dual nature, along with its aromaticity, contributes to its diverse reactivity and makes it a versatile component in the synthesis of more complex molecules. mdpi.com

Academic Importance of Polyaryl Substituted Imidazoles

Polyaryl-substituted imidazoles are a class of imidazole (B134444) derivatives where two or more of the carbon atoms in the imidazole ring are attached to aryl groups, such as phenyl rings. These compounds have garnered significant academic interest due to their unique photophysical, electronic, and biological properties, which can be fine-tuned by altering the nature and position of the aryl substituents.

The synthesis of polysubstituted imidazoles has become a focal point for many research groups, leading to the development of various synthetic methodologies. sioc-journal.cn These methods often involve multicomponent reactions, which are praised for their efficiency and atom economy. biolmolchem.com The resulting polyaryl-substituted imidazoles serve as crucial intermediates in organic synthesis and are found in a range of applied materials and pharmaceuticals. sioc-journal.cn

A key area of research for these compounds is in materials science, where their fluorescent properties are of particular interest. The extensive conjugation provided by the multiple aryl groups often leads to strong light emission, making them candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net Furthermore, their electrochemical properties are also a subject of investigation. researchgate.net

In medicinal chemistry, the introduction of multiple aryl groups can significantly influence the biological activity of the imidazole core. For instance, certain 4,5-diphenyl-2-substituted imidazoles have demonstrated potent anti-inflammatory activity. researchgate.netresearchgate.net The steric and electronic effects of the aryl substituents play a crucial role in how these molecules interact with biological targets.

Research Trajectories and Interdisciplinary Relevance of 2 Methyl 4,5 Diphenyl 1h Imidazole

Established Synthetic Routes and Reaction Pathways

The construction of the this compound scaffold and its derivatives is predominantly achieved through multicomponent reactions and stepwise syntheses. These methods offer versatility in introducing various substituents onto the imidazole ring.

Multicomponent Reaction Approaches (MCRs) for Imidazole Core Formation

Multicomponent reactions (MCRs) are highly valued for their efficiency in synthesizing complex molecules like substituted imidazoles in a single step from three or more reactants. nih.gov This approach minimizes waste, time, and cost, making it a cornerstone of green chemistry. nih.govasianpubs.org The primary MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source. tandfonline.com

A well-established method for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of benzil (a 1,2-diketone), an aldehyde, and ammonium acetate, which serves as the ammonia source. researchgate.netwjbphs.com To synthesize the specific target compound, this compound, acetaldehyde would be the required aldehyde. The reaction is typically conducted in a suitable solvent like glacial acetic acid and often requires heating. researchgate.netwjbphs.com The general reaction involves the cyclocondensation of these three components to form the imidazole ring.

The synthesis of related 1,2,4,5-tetrasubstituted imidazoles is commonly achieved through a four-component reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govresearchgate.net This reaction, often referred to as the Debus-Radziszewski-Japp reaction, is a versatile method for creating a diverse library of imidazole derivatives. researchgate.net

One-pot syntheses are a hallmark of efficient organic synthesis, and numerous protocols have been developed for imidazole derivatives. nih.govasianpubs.orgtandfonline.com These methods often employ a catalyst to improve reaction rates and yields. For instance, a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting benzil, an aldehyde, a primary aromatic amine, and ammonium acetate. nih.govnih.gov Various catalysts, including iodine, silica-supported sodium bisulfate, and ionic liquids, have been utilized to enhance the efficiency of these reactions. nih.gov

Solvent-free, one-pot methods have also been reported. For example, heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate at 70°C can produce 2,4,5-triaryl-1H-imidazoles in high yields without the need for a solvent. asianpubs.org Microwave-assisted, solvent-free syntheses have also proven effective, further highlighting the move towards more environmentally friendly synthetic routes. growingscience.com

| Protocol | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Various catalysts (e.g., Iodine, FeCl₃·6H₂O) | High atom economy, diversity of products | nih.gov |

| Solvent-Free One-Pot Synthesis | Benzil, Aromatic Aldehyde, Ammonium Acetate | 70°C, no solvent | Environmentally friendly, high yields | asianpubs.org |

| Microwave-Assisted Synthesis | Benzil, Aldehyde, Ammonium Acetate | Microwave irradiation, solvent-free | Rapid reaction times, high efficiency | growingscience.com |

Stepwise Synthetic Strategies and Intermediate Analysis

While one-pot reactions are efficient, stepwise syntheses allow for the isolation and characterization of intermediates, which can be crucial for mechanistic studies and the synthesis of specific derivatives. A common stepwise approach involves the initial formation of a Schiff base. researchgate.net For example, a substituted amine can react with a substituted benzaldehyde (B42025) to form a Schiff base intermediate. researchgate.net This intermediate is then treated with benzil in the presence of ammonium acetate to yield the final imidazole derivative. researchgate.net

Another stepwise approach involves the synthesis of 4,5-diphenyl-1H-imidazol-2-thiol from benzoin (B196080) and thiourea (B124793) as a key intermediate. semanticscholar.org This intermediate can then be further reacted to introduce different substituents at the 2-position. semanticscholar.org The synthesis of phenytoin, a related hydantoin, involves the formation of benzil from benzoin, which is then condensed with urea. asianpubs.org While not an imidazole, this stepwise synthesis of a related heterocyclic compound from similar precursors highlights the potential for intermediate isolation and characterization in these reaction pathways.

Catalytic Approaches in Imidazole Synthesis

The use of catalysts is pivotal in modern organic synthesis to enhance reaction efficiency, reduce reaction times, and improve yields. A wide array of catalysts has been employed in the synthesis of imidazole derivatives.

Organo-catalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, various organo-catalysts have been shown to be effective. For example, glutamic acid has been used as a catalyst for the reaction of 1,2-dicarbonyl compounds, aryl aldehydes, amines, and ammonium acetate under thermal, solvent-free conditions, resulting in high yields. tandfonline.com Vitamin C (ascorbic acid) has also been employed as an efficient organo-catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives from benzil, primary amines, various aldehydes, and ammonium acetate under solvent-free conditions at 100°C. tandfonline.com Trifluoroacetic acid (TFA) has been used to catalyze the condensation of benzil, primary amines, aryl aldehydes, and ammonium acetate under microwave-assisted, solvent-free conditions. tandfonline.com These examples demonstrate the utility of organo-catalysts in promoting the efficient and environmentally benign synthesis of substituted imidazoles.

| Organo-catalyst | Reactants | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Glutamic Acid | 1,2-dicarbonyls, aryl aldehydes, amines, ammonium acetate | Thermal, solvent-free | High-yielding synthesis | tandfonline.com |

| Vitamin C (Ascorbic Acid) | Benzil, primary amines, aldehydes, ammonium acetate | 100°C, solvent-free | Good to excellent yields | tandfonline.com |

| Trifluoroacetic Acid (TFA) | Benzil, primary amines, aryl aldehydes, ammonium acetate | Microwave-assisted, solvent-free | Good to excellent yields | tandfonline.com |

Metal-Catalyzed Reaction Mechanisms

Metal catalysts play a pivotal role in the synthesis of imidazole derivatives, often facilitating reactions with high efficiency and selectivity. nih.gov Copper-catalyzed reactions, for instance, have been employed in the synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com In one method, 4,5-diphenyl-1H-imidazol-2-ol is reacted with a benzyl (B1604629) bromide derivative in the presence of a CuCl2 catalyst in water. biolmolchem.com This one-pot reaction offers high efficiency and proceeds under environmentally benign conditions. biolmolchem.com

Another notable metal-catalyzed approach is the Suzuki–Miyaura cross-coupling reaction, which has been used to synthesize π-extended derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole. nih.gov In these reactions, a palladium catalyst, such as Pd(PPh3)4, facilitates the coupling of an imidazole-containing substrate with various areneboronic acids. nih.gov The efficiency of these cross-coupling reactions can be influenced by steric effects from bulky substituents on the imidazole core. nih.gov

The synthesis of 1,2,4,5-tetrasubstituted imidazoles can also be achieved through condensation reactions catalyzed by various metal-containing catalysts. nih.gov For example, Fe3O4@SiO2/bipyridinium nanocomposites have been used as a reusable catalyst for the condensation of benzil, aldehydes, and anilines. nih.gov

Role of Nanoparticle Catalysts

In recent years, nanoparticle catalysts have gained prominence in the synthesis of heterocyclic compounds, including imidazoles, due to their high surface area, unique electronic properties, and potential for recyclability. dergipark.org.trresearchgate.net Magnetic nanoparticles, in particular, offer the advantage of easy separation from the reaction mixture using an external magnet, which simplifies the work-up process and allows for catalyst reuse. researchgate.netingentaconnect.comingentaconnect.com

Several types of nanoparticle catalysts have been utilized for imidazole synthesis:

Magnetic Iron Oxide Nanoparticles (Fe3O4): These are inexpensive, readily available, and environmentally benign catalysts. ingentaconnect.com Their surfaces can be modified to tailor their reactivity for specific applications. researchgate.netingentaconnect.com For instance, a magnetic Fe3O4@PVA–SO3H nanocatalyst has been used for the synthesis of trisubstituted imidazoles through the condensation of benzil or benzoin, aldehydes, and ammonium acetate. nih.gov

γ-Alumina Nanoparticles (γ-Al2O3): These have been employed as efficient catalysts for the synthesis of highly substituted 1,2,4,5-tetraaryl imidazoles from benzil, arylaldehydes, and aryl amines. nih.gov This method is noted for its operational simplicity and mild reaction conditions. nih.gov

Copper Nanoparticles: Copper nanoparticles have been investigated as catalysts for the synthesis of new imidazole derivatives. biolmolchem.com

Magnetically Supported Lewis Acidic Deep Eutectic Solvent on Magnetic Nanoparticles (LADES@MNP): This novel catalyst has been developed for the efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free sonication. nih.gov

The use of nanocatalysts often leads to shorter reaction times, higher yields, and more environmentally friendly synthetic protocols. dergipark.org.trnih.gov

Advanced Derivatization and Functionalization Strategies

The functionalization of the this compound core is crucial for modulating its biological activity and physicochemical properties.

Substitution Reactions on the Imidazole Core and Phenyl Moieties

Substitution reactions are a primary method for introducing diverse functional groups onto the imidazole scaffold.

N-Arylation: The nitrogen atom at position 1 of the imidazole ring can be arylated using aryl halides or arylboronic acids in the presence of a magnetically recoverable copper catalyst. researchgate.net

Substitution at C-2: The C-2 position of the imidazole ring is susceptible to substitution. For instance, 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives have been synthesized. nih.gov

Substitution on Phenyl Rings: The phenyl rings at positions 4 and 5 can undergo electrophilic substitution reactions, although the specific conditions and regioselectivity depend on the nature of the substituents already present on the imidazole core. The introduction of electron-donating or electron-withdrawing groups on these phenyl rings can significantly impact the biological activity of the resulting compounds. researchgate.net

Multi-component Reactions: One-pot multi-component reactions are a powerful tool for generating highly substituted imidazoles. For example, the reaction of benzil, 5-chlorosalicylaldehyde, ammonium acetate, and anisidine yields 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov

Bio-conjugation Methodologies (Academic Focus)

The imidazole scaffold is a key component in many biologically active molecules and drugs. nih.govajrconline.orgnih.gov Its ability to interact with various biological targets makes it an attractive candidate for the development of bio-conjugates. researchgate.net While specific bio-conjugation methodologies for this compound are not extensively detailed in the provided context, the general principles of imidazole chemistry suggest several potential academic approaches.

The nitrogen atoms of the imidazole ring can serve as points for conjugation. The N-1 nitrogen, after deprotonation, can act as a nucleophile to react with electrophilic linkers. The sp2-hybridized nitrogen at N-3 can be protonated to form imidazolium (B1220033) salts, which could be utilized in specific conjugation strategies. nih.gov The inherent biological activities of many imidazole derivatives, such as anticancer and antimicrobial properties, make them prime candidates for conjugation to targeting moieties like peptides or antibodies to enhance their specificity and efficacy in a research setting. biolmolchem.combiomedpharmajournal.org

Mechanistic Elucidation of Ring Formation and Substitution Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new derivatives.

The classical Debus-Radziszewski synthesis of imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org The mechanism proceeds through the formation of a Schiff base, followed by cyclization and dehydrogenation. ajrconline.org

Computational studies using density functional theory (DFT) have provided deeper insights into the imidazole ring formation. nih.gov These studies can help to understand the energetics of different reaction pathways and the influence of various factors on the reaction outcome. For example, computational analysis of imidazole formation from glyoxal (B1671930) and nitrogen-containing compounds has shown that the process involves multiple dehydration steps. acs.org

The mechanism of substitution reactions on the imidazole ring can vary. Electrophilic substitution typically occurs at the 4 or 5 positions. biolmolchem.com Nucleophilic substitution reactions are also possible, particularly at the 2-position, and may proceed through an addition-elimination mechanism. biolmolchem.comgoogle.com The specific conditions, including the presence of activating groups or high temperatures, can influence the position of substitution. biolmolchem.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired imidazole derivatives. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The choice of catalyst can have a profound impact on the reaction outcome. Studies have compared the efficiency of various catalysts, such as different metal salts and nanoparticle systems. nih.govnih.govrsc.org The optimal catalyst loading is also determined experimentally to ensure high yields without unnecessary waste. nih.govrsc.org

Solvent Effects: The polarity of the solvent can influence reaction rates and yields. For the synthesis of tetraaryl imidazoles using γ-Al2O3 nanoparticles, it was found that the yield was not significantly affected by increasing the temperature in solvents like acetonitrile (B52724) and ethanol. researchgate.net In some cases, solvent-free conditions have been shown to be highly effective, offering advantages such as faster reaction rates and reduced environmental impact. nih.govrsc.org

Temperature and Reaction Time: The reaction temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others require heating to achieve reasonable rates and yields. biolmolchem.comresearchgate.net The reaction time is typically monitored using techniques like thin-layer chromatography (TLC) to determine when the reaction is complete. rsc.org

Interactive Data Table: Optimization of Reaction Conditions for 1,2,4,5-Tetrasubstituted Imidazole Synthesis

Data adapted from references nih.govnih.govrsc.org.

This table illustrates how the choice of catalyst and reaction conditions significantly impacts the synthesis of tetrasubstituted imidazoles. The use of nanoparticle catalysts, such as Al2O3 NPs and Fe3O4-based systems, can dramatically improve yields and reduce reaction times compared to uncatalyzed reactions. nih.govrsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, various NMR studies, including ¹H NMR, ¹³C NMR, and multi-dimensional techniques, have been instrumental in assigning the complex arrangement of atoms. The tautomerism often observed in imidazole derivatives can complicate NMR spectra, sometimes leading to broadened signals or the absence of expected peaks for the imidazole ring carbons in solution. mdpi.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In this compound, the spectrum can be divided into distinct regions corresponding to the aliphatic methyl protons, the aromatic protons of the two phenyl rings, and the N-H proton of the imidazole ring.

The single methyl group attached to the C2 position of the imidazole ring typically appears as a sharp singlet in the aliphatic region of the spectrum. For a closely related compound, 2-(p-tolyl)-4,5-diphenyl-1H-imidazole, this methyl signal is observed at approximately 2.36 ppm in DMSO-d₆. rsc.org The ten protons of the two phenyl groups at the C4 and C5 positions create a complex multiplet in the aromatic region, generally observed between 7.2 and 7.6 ppm. rsc.org The N-H proton of the imidazole ring is exchangeable and its signal can be broad, appearing over a wide chemical shift range. In various 2-aryl-4,5-diphenyl-1H-imidazoles, this signal is typically found downfield, often around 12.6 ppm, and can be confirmed by D₂O exchange experiments. rsc.orgresearchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Analogs

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| CH ₃ | ~2.4 | Singlet | Aliphatic methyl group at C2 |

| Ar-H | 7.2 - 7.6 | Multiplet | Protons on the C4 and C5 phenyl rings |

| NH | ~12.6 | Broad Singlet | Imidazole ring proton, position can vary |

Note: Data is based on values reported for closely related 2-aryl-4,5-diphenyl-1H-imidazole derivatives and may vary depending on the solvent and experimental conditions. rsc.org

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. The spectrum of this compound shows distinct signals for the methyl carbon, the aromatic carbons of the phenyl rings, and the carbons of the imidazole ring.

The aliphatic methyl carbon gives a signal in the upfield region of the spectrum. The carbons of the two phenyl rings typically resonate in the range of 125-135 ppm. rsc.org The imidazole ring carbons have characteristic chemical shifts; for instance, the C2 carbon to which the methyl group is attached, and the C4 and C5 carbons bearing the phenyl groups, are observed at distinct downfield positions. In studies of similar imidazoles, the C4/C5 carbons are often found around 135-137 ppm, while the C2 carbon appears further downfield, sometimes near 145 ppm. rsc.org However, due to rapid tautomerization in solution, the signals for the imidazole ring carbons can sometimes be difficult to detect. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Carbon Type | Chemical Shift (δ) ppm | Notes |

|---|---|---|

| C H₃ | ~21 | Aliphatic methyl carbon |

| C -Aromatic | 125-135 | Carbons of the phenyl rings |

| C 4/C 5-Imidazole | 135-138 | Phenyl-substituted imidazole carbons |

| C 2-Imidazole | ~146 | Methyl-substituted imidazole carbon |

Note: Data is based on values reported for closely related 2-aryl-4,5-diphenyl-1H-imidazole derivatives. The exact chemical shifts can be influenced by the solvent and concentration. rsc.org

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals, particularly in the aromatic region. Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to resolve these ambiguities and confirm the structural assignments. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment helps identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for definitively assigning the resonances of each C-H pair in the phenyl rings and the methyl group. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connections between the phenyl rings and the imidazole core, as well as the attachment of the methyl group to the C2 position.

Vibrational Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A prominent band for the N-H stretching vibration of the imidazole ring is typically observed in the region of 3400-3450 cm⁻¹. researchgate.net The exact position and broadness of this peak can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl groups appear as a series of bands typically above 3000 cm⁻¹, often around 3030-3060 cm⁻¹. The aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings give rise to a series of absorptions in the 1400-1610 cm⁻¹ region. researchgate.netrsc.org

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the monosubstituted phenyl rings are characteristic and typically result in strong bands around 690-770 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for 2-Aryl-4,5-diphenyl-1H-imidazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400 - 3450 | Imidazole ring |

| Aromatic C-H Stretch | 3030 - 3060 | Phenyl rings |

| Aliphatic C-H Stretch | ~2914-2960 | Methyl group |

| C=N / C=C Stretch | 1400 - 1610 | Imidazole and phenyl rings |

| C-H Out-of-Plane Bending | 690 - 770 | Monosubstituted phenyl rings |

Note: Data is based on values reported for closely related 2-aryl-4,5-diphenyl-1H-imidazole derivatives. researchgate.netrsc.orgrsc.org

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectrum for this compound is prominently published, the technique is highly effective for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak in the FTIR spectrum. For related imidazole derivatives, Raman spectra show characteristic bands for the C-H ring stretching vibrations and other skeletal modes of the aromatic systems. ijrar.org The symmetric breathing modes of the phenyl rings would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and investigating the fragmentation behavior of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing imidazole derivatives. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte molecules with minimal fragmentation, which allows for the accurate determination of the molecular weight. For instance, in the analysis of a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, ESI-MS was used to confirm its molecular weight. researchgate.net The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₁₆H₁₄N₂), HR-MS can distinguish its exact mass from other molecules with the same nominal mass. nih.gov This technique is invaluable for confirming the identity of newly synthesized compounds and for elucidating the elemental formulas of fragment ions observed in the mass spectrum.

X-ray Crystallography and Crystal Structure Analysis

To perform a single-crystal X-ray diffraction (SC-XRD) analysis, a suitable single crystal of this compound is grown, often by slow evaporation of a solvent. iosrjournals.org The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the space group. The structure is then solved and refined using software packages like SHELXTL. iosrjournals.org

For example, the crystal structure of a related compound, 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, was determined to be monoclinic with the space group Cc. researchgate.net The refinement of the crystallographic data results in a final R-value, which indicates the quality of the fit between the experimental data and the calculated model. iosrjournals.orgresearchgate.net

| Parameter | 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole researchgate.net | 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate (B79036) iosrjournals.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/c |

| a (Å) | 10.7538 (5) | 14.682 (5) |

| b (Å) | 19.3999 (9) | 14.514 (5) |

| c (Å) | 8.7900 (3) | 18.460 (5) |

| β (°) | 112.886 (2) | 128.210 (5) |

| V (ų) | 1689.44 (13) | 3090.9 (17) |

| Z | 4 | 4 |

| R-factor | 0.041 | 0.071 |

In related structures, the phenyl rings are typically twisted out of the plane of the imidazole ring to varying degrees. For instance, in 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, the phenyl rings exhibit significant rotation. researchgate.net Similarly, in 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline, the dihedral angles between the imidazole ring and the three benzene (B151609) rings show considerable variation, indicating a twisted conformation. nih.gov For this compound, the dihedral angles would provide insight into the steric interactions between the methyl group at the 2-position and the phenyl groups at the 4- and 5-positions.

| Compound | Ring 1 (Position) | Ring 2 (Position) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate | Benzene (4) | Imidazole | 30.49 (2) | iosrjournals.org |

| 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate | Benzene (5) | Imidazole | 35.08 (1) | iosrjournals.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-di-methyl-aniline (Molecule 1) | Imidazole | Benzene Rings | 38.5 (2) / 61.5 (3) / 3.37 (17) | nih.gov |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-di-methyl-aniline (Molecule 2) | Imidazole | Benzene Rings | 45.8 (2) / 36.01 (19) / 46.94 (17) | nih.gov |

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, these interactions are critical in determining the stability and properties of the crystalline solid.

N–H···N Hydrogen Bonds: A prominent feature in the crystal structures of many 1H-imidazole derivatives is the formation of intermolecular N–H···N hydrogen bonds. researchgate.net The hydrogen atom on one imidazole nitrogen acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, often leading to the formation of one-dimensional chains or more complex networks. researchgate.netnih.govresearchgate.net For example, in 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, molecules are linked into chains along the c-axis by N–H···N hydrogen bonds with an N···N distance of 2.933 (2) Å. researchgate.net

C–H···O Hydrogen Bonds: While not directly applicable to this compound itself due to the absence of an oxygen atom, in derivatives containing hydroxyl or carbonyl groups, C–H···O hydrogen bonds can play a significant role in the crystal packing.

C–H···π Interactions: These are weak hydrogen bonds where a C–H bond interacts with the π-electron system of an aromatic ring. In the crystal structures of phenyl-substituted imidazoles, C–H···π interactions between the C-H bonds of the phenyl rings and the aromatic systems of adjacent molecules are commonly observed. nih.gov

π-π Stacking: The planar aromatic rings of the phenyl and imidazole groups can engage in π-π stacking interactions, where the rings are arranged in a parallel or near-parallel fashion. nih.govnih.gov These interactions contribute significantly to the cohesive energy of the crystal. The extent of π-π stacking is influenced by the steric bulk of the substituents on the imidazole ring.

Polymorphism and Solid-State Packing Phenomena

The ability of a compound to exist in more than one crystal form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. While dedicated studies on the polymorphism of this compound are not extensively reported in the reviewed literature, analysis of its crystal structure and that of closely related analogues provides significant insight into its solid-state packing behavior and the potential for polymorphic variations.

The solid-state architecture of substituted imidazoles is often dominated by a network of intermolecular hydrogen bonds. For non-N-substituted imidazoles, a characteristic and persistent "tape" motif is frequently observed, which is established through N-H···N hydrogen bonds between the imidazole rings of adjacent molecules. rsc.org This strong directional interaction is a primary determinant of the crystal packing.

Below is a table summarizing the crystallographic data for the analogous compound, 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, which provides a model for the solid-state characteristics of the title compound.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Reference |

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | C₂₂H₁₈N₂ | Monoclinic | Cc | a = 10.7538(5) Åb = 19.3999(9) Åc = 8.7900(3) Åβ = 112.886(2)° | N-H···N hydrogen bonds forming chains along the c-axis; van der Waals forces. | researchgate.net |

Further research focusing on the crystallization of this compound under a variety of conditions would be necessary to isolate and characterize any potential polymorphs. Such studies would be invaluable for a comprehensive understanding of its solid-state chemistry.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure of imidazole (B134444) derivatives. These methods allow for a detailed analysis of the molecule's orbitals and charge distribution, which are fundamental to its chemical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization

In the parent compound, lophine (2,4,5-triphenyl-1H-imidazole), X-ray diffraction has revealed that the three phenyl rings are not coplanar with the central imidazole core. The dihedral angles between the imidazole ring and the phenyl rings at the 2, 4, and 5-positions are 21.4 (3)°, 24.7 (3)°, and 39.0 (3)°, respectively. nih.gov This non-planar conformation is a result of the balance between steric hindrance and the extent of π-conjugation. It is expected that the 2-methyl-4,5-diphenyl-1H-imidazole would adopt a similar twisted conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Triphenyl-imidazole Derivative (Note: Data for 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542), used here as a representative example)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (imidazole ring) | 1.38 - 1.40 |

| C-N (imidazole ring) | 1.32 - 1.39 |

| C-C (phenyl rings) | 1.38 - 1.41 |

| C-N-C (angle) | 108 - 109 |

| N-C-N (angle) | 110 - 112 |

| C-C-C (phenyl rings) | 119 - 121 |

| The data in this table is illustrative and based on calculations for a related compound. tandfonline.com |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Transitions and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For imidazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution governs the charge transfer characteristics within the molecule. tandfonline.com In a study on 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, HOMO-LUMO analysis was performed to understand its electronic transitions. ijrar.org A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. irjweb.com For instance, in a study of a different imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

The analysis of these frontier orbitals helps in predicting the sites for electrophilic and nucleophilic attack, as the HOMO acts as an electron donor and the LUMO as an electron acceptor.

Table 2: Representative Frontier Orbital Energies and Related Parameters for an Imidazole Derivative (Note: The values presented are for a representative imidazole derivative and not specifically for this compound)

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| This data illustrates the typical range of values obtained from HOMO-LUMO analysis of imidazole derivatives. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge delocalization, hyperconjugative interactions, and the stability of a molecule. acadpubl.eu By examining the interactions between filled (donor) and vacant (acceptor) NBOs, one can quantify the extent of intramolecular charge transfer (ICT) and its stabilizing effect.

In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the π* anti-bonding orbitals of the rings. acadpubl.eu These interactions, particularly the n → π* transitions, contribute significantly to the stabilization of the molecular structure. acadpubl.eu For example, a significant interaction energy of 954.54 kJ/mol was reported for a specific n(LP) → π* interaction in this molecule, highlighting a strong intramolecular charge transfer. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. aimspress.com

In studies of imidazole derivatives, the MEP map typically shows the most negative potential (red) around the nitrogen atoms of the imidazole ring, confirming their nucleophilic character. ijrar.orgaimspress.com Conversely, the hydrogen atoms attached to the ring and the phenyl groups often exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. aimspress.com For 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol, MEP analysis identified the potential reactive sites on the molecule based on the electron density surfaces. tandfonline.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules, providing insights that are complementary to static quantum chemical calculations.

Conformational Analysis and Energy Landscapes

While a detailed conformational analysis and energy landscape for this compound is not available in the provided search results, studies on the parent compound, lophine (2,4,5-triphenyl-1H-imidazole), have shown that the phenyl rings are twisted out of the plane of the imidazole ring due to steric hindrance. nih.gov The dihedral angles are a compromise to minimize steric repulsion while allowing for some degree of π-conjugation. It is reasonable to assume that the phenyl groups in this compound would also adopt non-coplanar conformations. The presence of the methyl group at the 2-position, as opposed to a phenyl group in lophine, would likely result in different preferred dihedral angles due to its smaller size. A comprehensive conformational analysis would involve systematically rotating the single bonds connecting the phenyl and methyl groups to the imidazole ring and calculating the energy at each step to map out the potential energy surface and identify the most stable conformers.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. tcichemicals.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Two-dimensional QSAR (2D-QSAR) models use descriptors derived from the 2D representation of a molecule, such as topological indices, atom counts, and physicochemical properties. These models are statistically robust and have been successfully applied to derivatives of this compound to predict their anticancer activity.

In a study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) analogs, several 2D-QSAR models were developed to predict their inhibitory activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net The models were built using multiple linear regression (MLR) and validated rigorously. The statistical significance of these models demonstrates a strong correlation between the selected molecular descriptors and the anticancer activity. nih.govsigmaaldrich.com

For example, one statistically significant model showed that descriptors like 'SsCH3count' (number of single-bonded CH3 groups) and 'T_2_N_1' (a topological descriptor) influenced the inhibition activity. nih.gov The quality of a QSAR model is assessed by several statistical parameters, as detailed in the table below.

Table 1: Statistical Validation of a 2D-QSAR Model for Anticancer Activity

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8901 | The squared correlation coefficient, indicating the goodness of fit. researchgate.net |

| q² | 0.8130 | The cross-validated correlation coefficient, indicating internal predictive power. researchgate.net |

| F-test | 36.4635 | A measure of the model's statistical significance. researchgate.net |

| pred_r² | 0.4229 | The squared correlation coefficient for the external test set, indicating external predictive power. sigmaaldrich.com |

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules, providing insights into how steric and electrostatic fields of a compound influence its interaction with a receptor. The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a 3D-QSAR technique that generates models based on the spatial arrangement of these fields. nih.gov

This method was used to further investigate the anticancer activity of the 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide series. The kNN-MFA approach requires the alignment of all molecules in the dataset against a template structure. nih.gov The resulting models highlight specific regions in 3D space where steric bulk or particular electrostatic charges are favorable or unfavorable for activity. nih.gov The study revealed that both steric and electrostatic effects were primary determinants of the binding affinities of these compounds.

Table 2: Summary of 3D-QSAR (kNN-MFA) Model for Anticancer Activity

| Parameter | Value | Description |

|---|---|---|

| q² | 0.8837 | The cross-validated correlation coefficient (internal predictivity). |

| pred_r² | 0.9162 | The predictive r-squared (external predictivity on a test set). |

| Descriptor Type | Steric & Electrostatic | The molecular fields used to build the model. |

| Key Finding | The model identified specific 3D regions where steric and electrostatic properties influence biological activity. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are crucial for the early assessment of a compound's pharmacokinetic profile, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify potential liabilities before costly synthesis and experimental testing. nih.gov

ADMET prediction tools use computational algorithms to estimate various pharmacokinetic and toxicological properties. For imidazole-based compounds, these predictions are vital for gauging their potential as orally available and safe drugs. Online web servers and specialized software can calculate a wide range of properties. tcichemicals.com

Typical ADMET properties evaluated include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility are predicted.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are assessed.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Properties related to the elimination of the compound are estimated.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are common.

Studies on various heterocyclic compounds, including imidazoles, routinely employ these in silico tools to flag potential issues, ensuring that only the most promising candidates advance.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that make it a likely candidate for an oral drug. This assessment is often based on established guidelines like Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight (MW) under 500 Daltons.

A logP (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Many computational tools, such as SwissADME and Molinspiration, can calculate these properties and assess compliance with various drug-likeness rules. Research on novel imidazole derivatives confirms that these compounds are frequently screened using such criteria to ensure they fall within an acceptable physicochemical space for drug development.

Table 3: Predicted Drug-Likeness Properties for a Representative Imidazole Derivative

| Property | Guideline | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | 336.42 | Yes |

| milogP | < 5 | Varies with substitution | Typically Compliant |

| Hydrogen Bond Donors | ≤ 5 | 1-2 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3-5 | Yes |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Varies with substitution | Typically Compliant |

Note: The values are representative for a generic substituted imidazole derivative as found in screening libraries and may vary for specific analogs. Source for methodology:

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level. In the context of this compound, molecular docking simulations would provide valuable insights into its potential biological activity by identifying its putative protein targets and elucidating the nature of the intermolecular interactions that stabilize the ligand-protein complex.

However, a comprehensive review of the available scientific literature reveals a notable absence of specific molecular docking studies focused solely on this compound. While numerous studies have investigated the docking of other imidazole-based compounds against a variety of protein targets, the specific binding characteristics of the title compound have not been reported.

Research on closely related but structurally distinct imidazole derivatives has demonstrated the utility of molecular docking in predicting their potential therapeutic applications. For instance, studies on various substituted 1,2-disubstituted-4,5-diphenyl-1H-imidazoles have explored their interactions with cancer-related proteins such as EGFR, VEGFR, and PARP-2. nih.gov Similarly, other research has focused on the docking of imidazole derivatives against targets like NADPH oxidase, lactate (B86563) dehydrogenase, and protein tyrosine kinases. nih.govnih.govnih.gov These studies typically report binding energies and identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, thereby providing a rationale for the observed biological activities.

The absence of such data for this compound highlights a gap in the current understanding of its pharmacological potential. Future computational studies are warranted to explore the binding affinity and interaction patterns of this specific compound with various biologically relevant macromolecules. Such research would be instrumental in guiding further experimental investigations and unlocking the therapeutic promise of this compound.

Photophysical and Advanced Optical Properties

Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of 2-Methyl-4,5-diphenyl-1H-imidazole and its derivatives are fundamentally governed by the interplay of the imidazole (B134444) core and the appended phenyl and methyl groups. Upon photoexcitation, these molecules can undergo various relaxation processes, including fluorescence and non-radiative decay. The substitution pattern on the imidazole ring significantly influences these dynamics.

In related tripodal push-pull chromophores where a 1-methyl-2,4,5-triphenyl-1H-imidazole core acts as an electron donor, time-dependent density functional theory (TD-DFT) calculations have revealed a centrifugal charge transfer from the central imidazole to its branches upon excitation. rsc.org This suggests that in this compound, the methyl group at the 2-position and the phenyl groups at the 4- and 5-positions will dictate the nature of the excited state. The phenyl rings are typically twisted relative to the imidazole core, and this torsional angle can change in the excited state, leading to complex relaxation pathways. rsc.org

Energy transfer mechanisms in systems containing the this compound moiety can be influenced by the formation of aggregates. For instance, the introduction of a methyl group on the imidazole nitrogen in a similar donor-acceptor system was found to induce a more twisted molecular geometry, leading to aggregation-induced emission (AIE) properties. semanticscholar.org This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state, is attributed to the restriction of intramolecular rotation (RIR) in the solid state, which blocks non-radiative decay channels.

Solvatochromic and Thermochromic Behavior Investigations

The solvatochromic behavior of a compound, its color change in response to the polarity of the solvent, provides insights into the electronic structure of its ground and excited states. For imidazole derivatives, this behavior is often linked to changes in the dipole moment upon excitation.

Studies on π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have shown a general trend of decreasing emission energy (a redshift in the emission wavelength) with increasing solvent polarity. nih.gov This positive solvatochromism is indicative of an excited state that is more polar than the ground state, a characteristic feature of intramolecular charge transfer (ICT) states. nih.gov Although direct experimental data for this compound is limited, it is reasonable to infer a similar positive solvatochromic behavior due to the inherent charge redistribution upon excitation in such aromatic imidazole systems. The presence of the amphoteric imidazolyl group can also lead to specific interactions, such as hydrogen bonding with protic solvents, which can further modulate the emission energy. nih.gov

Thermochromism, a change in color with temperature, has not been extensively reported for this compound. However, in related lophine derivatives, polymorphism-dependent fluorescence and piezochromic (pressure-induced color change) behavior have been observed, suggesting that temperature could also influence the solid-state packing and, consequently, the photophysical properties. nih.gov

Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of organic molecules is often associated with a large change in dipole moment upon excitation and a significant first hyperpolarizability (β).

Research on structurally similar compounds provides strong evidence for the NLO potential of the this compound framework. For example, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, which shares the same diphenylimidazole core, revealed significant NLO properties. nih.gov The experimental values for the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order susceptibility (χ⁽³⁾) were determined using the Z-scan technique. nih.gov

Table 1: Experimental Non-Linear Optical Properties of a Structurally Similar Imidazole Derivative

| NLO Parameter | Value | Reference |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm/W | nih.gov |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²/W | nih.gov |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | nih.gov |

The negative sign of the nonlinear refractive index indicates a self-defocusing nonlinearity. nih.gov Theoretical calculations on this and other imidazole derivatives have shown that a low HOMO-LUMO energy gap and a high total dipole moment are correlated with enhanced hyperpolarizabilities. nih.govacs.org Furthermore, computational studies on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole have shown a first hyperpolarizability value significantly greater than that of the standard NLO material urea, highlighting the potential of this class of compounds. malayajournal.org

The potential applications for this compound and its derivatives in NLO are promising, including roles in optical limiting, where materials protect sensors and eyes from high-intensity laser pulses. scirp.org

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many photophysically active molecules, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. In this compound, the imidazole ring can act as a donor, and the phenyl substituents can act as π-acceptors, facilitating ICT upon excitation.

The solvent-dependent fluorescence observed in related ADPI derivatives is a strong indicator of an ICT character in the emissive state. nih.gov The redshift in emission with increasing solvent polarity suggests that the excited state has a more pronounced charge-separated character and is therefore stabilized to a greater extent by polar solvents. nih.gov

Theoretical studies on tripodal chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole donor core have provided further evidence of ICT. rsc.org TD-DFT calculations showed that the highest occupied molecular orbital (HOMO) is typically localized on the central imidazole donor, while the lowest unoccupied molecular orbital (LUMO) is distributed over the acceptor branches. rsc.org This spatial separation of the frontier molecular orbitals is a hallmark of an effective ICT process. The HOMO-LUMO energy gap in these systems is tunable by modifying the acceptor strength, which in turn affects the absorption and emission wavelengths. rsc.org

Table 2: Calculated Frontier Molecular Orbital Properties of a Related Tripodal Imidazole System

| Property | Value Range | Reference |

|---|---|---|

| HOMO-LUMO Gap | 2.31–3.55 eV | rsc.org |

| Longest-Wavelength Absorption (λ_abs) | 304–448 nm | rsc.org |

| Longest-Wavelength Emission (λ_em) | 393–612 nm | rsc.org |

The suppression of ICT by competing processes like excited-state intramolecular proton transfer (ESIPT) has also been observed in hydroxyl-substituted imidazo[4,5-c]pyridine derivatives, underscoring the sensitivity of the excited-state pathway to subtle structural modifications. researchgate.net

Materials Science Applications and Functional Materials Development

Integration into Polymeric Systems

The imidazole (B134444) moiety is a valuable building block in polymer chemistry. While the direct use of 2-Methyl-4,5-diphenyl-1H-imidazole as a monomer is not widely reported, its derivatives are integral to creating polymers with enhanced thermal, mechanical, and functional properties.

Role as Polymerization Initiators

The role of this compound as a direct polymerization initiator is not prominently featured in current research. However, the broader class of imidazole derivatives is recognized for its ability to initiate polymerization reactions. These compounds can act as catalysts or initiators in various polymerization processes, including ring-opening polymerization, due to the nucleophilic nature of the nitrogen atoms in the imidazole ring.

Incorporation into High-Performance Polymers (e.g., Polyimides)

Derivatives of the 4,5-diphenyl-1H-imidazole scaffold are being incorporated into high-performance polymers like polyimides (PIs) to enhance their properties. Researchers have synthesized a series of PI films by polymerizing diamines containing the triphenyl imidazole structure with various dianhydrides. rsc.org For example, a diamine known as MPBAI, which contains a 2-(4-methylphenyl)-4,5-diphenyl-imidazole core, was used to create polyimides with high glass transition temperatures (around 300 °C) and excellent solubility in common polar solvents. rsc.orgrsc.org

These triphenyl imidazole-containing polyimides exhibit impressive thermal stability and solubility, making them suitable for various high-tech applications. rsc.org The specific combination of the imidazole derivative and the dianhydride allows for the tuning of the final polymer's optical and electrochemical properties. rsc.orgresearchgate.net For instance, polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) show excellent optical transparency and a blue fluorescence in solution. rsc.org The incorporation of these imidazole moieties contributes to polymers that are promising candidates for functional materials in the optical and optoelectronics fields. rsc.org

| Polymer System | Monomers | Key Properties | Potential Application |

| Polyimide (PI) | MPBAI (2-(4-methylphenyl)-4,5-bis(4-(4-amino-2-trifluoromethyl phenoxy)phenyl)imidazole) + CBDA , PMDA , 6FDA (dianhydrides) | High glass transition temperature (~300 °C), excellent solubility, blue fluorescence (in solution) | Optical and optoelectronic devices |

| Polyimide (PI) | Triphenyl imidazole-containing diamines + Various dianhydrides | Light color, high transparency, good thermal stability | Flexible displays, circuit printing, chip packaging |

Development of Advanced Sensing Platforms

The imidazole ring's ability to interact with various ions and molecules through hydrogen bonding and coordination makes its derivatives excellent candidates for chemical sensors.

Fluorescent Chemosensors for Ion Detection (e.g., Iron(III) ions)

A fluorescent chemosensor derived from 4,5-diphenyl-1H-imidazole has demonstrated high selectivity for detecting iron(III) ions (Fe³⁺). nih.gov A specific sensor molecule, which incorporates a 4-methyl-2-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy moiety, exhibits a distinct fluorescence quenching, or "turn-off," response in the presence of Fe³⁺ ions at a wavelength of 390 nm in a dimethylformamide (DMF) solution. nih.gov This selective response was not observed with a range of other metal cations, highlighting its specificity for iron(III). nih.gov The detection mechanism relies on the interaction between the imidazole derivative and the Fe³⁺ ion, which disrupts the fluorophore's emission. nih.gov

Molecular Recognition Principles in Sensor Design

The design of these sensors is based on specific molecular recognition principles. The core mechanism involves the interaction between the electron-donating nitrogen atoms of the imidazole ring and the target analyte. For the iron(III) sensor, the selective quenching of fluorescence upon binding with Fe³⁺ is the key recognition event. nih.gov

Furthermore, the amphoteric nature of the imidazolyl group in related derivatives makes them sensitive to changes in pH and the presence of specific anions. nih.govrsc.org For example, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) show sensitive fluorescence responses to strong acids and fluoride (B91410) anions. nih.govrsc.org This sensitivity is attributed to protonation or deprotonation of the imidazole N-H group or hydrogen bonding interactions, which alters the electronic structure of the molecule and, consequently, its fluorescence properties. nih.gov This principle allows for the rational design of sensors where the fluorescence output is tuned by the functional groups attached to the core imidazole structure. nih.govrsc.org

Optoelectronic Device Components

Imidazole derivatives are increasingly recognized for their potential in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their excellent thermal stability and electron-withdrawing capabilities. tandfonline.com

Derivatives of this compound are being explored for this purpose. A systematic study was conducted on (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA), a compound featuring the 4,5-diphenyl-1H-imidazole core. researchgate.net Thin films of this material showed interesting halochromic and thermochromic behavior, with their fluorescence emission color being tunable. When treated with acid vapors or heated, the films exhibited a significant hypsochromic shift (a shift to a shorter wavelength) of up to 70 nm and an enhanced fluorescence quantum yield. researchgate.net This tunability was successfully used to modify the emission in OLED devices. researchgate.net

Similarly, polyimides containing triphenyl imidazole structures exhibit blue luminescence and have HOMO/LUMO energy levels (around -6.5 eV and -3.6 eV, respectively) that make them suitable for use as functional materials in optoelectronic applications. rsc.org The strong electron-withdrawing nature of the imidazole ring system makes these materials well-suited for use as emitters, hosts, or electron-transporting materials in the complex architecture of OLEDs. tandfonline.com

| Compound/Polymer | Optoelectronic Property | Stimulus | Application |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA) | Tunable fluorescence emission (Hypsochromic shift up to 70 nm) | Acid vapor (HNO₃, HCl) or heat (100-240 °C) | OLED emission tuning |

| Triphenyl imidazole-containing Polyimides | Blue luminescence in solution | - | Optical and optoelectronic devices |

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,5-diphenyl-1H-imidazole are recognized for their potential in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. tandfonline.com The strong electron-withdrawing nature of the imidazole ring makes these compounds suitable for use in various layers of an OLED device. tandfonline.com The this compound, with its specific substitution pattern, is a candidate for these applications, leveraging the inherent properties of the diphenylimidazole core.

The performance of OLEDs often depends on the molecular structure of the organic materials used. For instance, in non-doped OLEDs, carbazole-π-imidazole derivatives have been synthesized to serve as deep-blue emitters. nih.gov In these systems, a more twisted 4,5-diphenylimidazole (B189430) can be used as an acceptor unit to achieve deeper blue emissions compared to more planar structures. nih.gov The introduction of a methyl group at the 2-position of the imidazole ring in this compound can influence the molecular packing and electronic properties, which in turn affects the electroluminescent performance.

In a study on various imidazole-based small molecules for OLEDs, different substituents were shown to tune the photoluminescence and electroluminescent properties. metu.edu.tr While not specifying the 2-methyl derivative, the research demonstrated that modifying the substituents on the imidazole core is a key strategy for optimizing device performance. For example, derivatives of carbazole (B46965) and diphenyl imidazole have been investigated as fluorescent emitters, with one device achieving a maximum external quantum efficiency (EQE) of 1.1% for deep-blue emission. mdpi.com Another study on carbazole-π-imidazole derivatives reported a non-doped deep-blue OLED with an EQE of 4.43%. nih.gov These findings underscore the potential of the 4,5-diphenyl-1H-imidazole framework in developing efficient OLEDs.

Below is a table summarizing the performance of OLEDs using derivatives of 4,5-diphenyl-1H-imidazole as the emissive material.

| Device Emitter (Derivative of 4,5-diphenyl-1H-imidazole) | Maximum EQE (%) | Emission Color | CIE Coordinates | Reference |

| Carbazole-diphenyl imidazole derivative | 1.1 | Deep-Blue | (0.16, 0.08) | mdpi.com |

| BCzB-PPI | 4.43 | Deep-Blue | (0.157, 0.080) | nih.gov |

| CzB-MOPPI | 5.97 | Blue | (0.16, 0.08) | tandfonline.com |

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage. The emitters listed are derivatives and not the specific this compound compound.

Photovoltaic Applications and Energy Harvesting

The application of imidazole derivatives in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs), is an area of active research. Theoretical studies on 2,4,5-triphenyl-1H-imidazole based dyes have been conducted to evaluate their optoelectronic properties for potential use in DSSCs. researchgate.net These studies suggest that imidazole-based compounds can be designed within a Donor-π-Acceptor (D-π-A) framework to optimize their performance as dye sensitizers. researchgate.net

While direct studies on this compound for photovoltaics are limited, research on related copolymers offers insights. For example, copolymers containing 1-methyl-2-phenyl-imidazole moieties have been synthesized and their photovoltaic properties investigated. mdpi.com Although structurally different, this research highlights that the inclusion of a methylated imidazole unit can influence key parameters such as the optical band gap, ionization potential, and exciton (B1674681) binding energy, which are crucial for solar cell efficiency. mdpi.com The presence of a permanent dipole moment associated with the methylated imidazole group was found to have a measurable effect on these properties. mdpi.com

The following table summarizes some key properties of a copolymer containing a 1-methyl-2-phenyl imidazole moiety compared to a similar polymer without this group.

| Polymer | Optical Band Gap (eV) | Ionization Potential (eV) | Exciton Binding Energy (eV) | Power Conversion Efficiency (%) | Reference |

| P2 (with methyl-phenyl imidazole) | 1.57 | 4.92 | 0.22 | 0.54 (with PC71BM) | mdpi.com |

| P3 (without methyl-phenyl imidazole) | 1.51 | 5.00 | 0.32 | Not specified | mdpi.com |

The data is for a copolymer containing a 1-methyl-2-phenyl imidazole moiety, which is a structural isomer of the repeat unit that would be formed from this compound.

Molecular Switches and Logic Gates

The imidazole moiety is a versatile component in the design of molecular switches and logic gates due to its ability to participate in various non-covalent interactions and respond to external stimuli such as pH changes. qub.ac.uknih.gov A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different properties. nih.gov This switching can be triggered by light, pH, redox processes, or the binding of ions.

Imidazole-containing compounds can be designed to function as logic gates, which are fundamental components of computational systems. mdpi.com For instance, the protonation and deprotonation of the imidazole nitrogen can act as an input, leading to a change in the molecule's optical or electronic output, thereby mimicking the function of a logic gate. qub.ac.uk Highly conjugated imidazoles can be synthesized to act as signaling units in these systems. mdpi.com

While specific research on this compound as a molecular switch is not widely available, the general principles can be applied. The imidazole core of the molecule has a nitrogen atom that can be protonated or deprotonated, leading to changes in the electronic structure and potentially its fluorescence or absorption characteristics. This pH-dependent behavior could be harnessed to create a simple "ON/OFF" or "YES/NO" logic gate. Furthermore, the phenyl rings could be functionalized to introduce other responsive units, allowing for the construction of more complex logic operations. researchgate.net

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. uni-bayreuth.de The structural features of this compound, namely the planar imidazole core, the bulky phenyl groups, and the methyl substituent, suggest its potential to participate in self-assembly processes. The phenyl rings can engage in π-π stacking interactions, while the imidazole ring can form hydrogen bonds, both of which are key driving forces for supramolecular assembly.

The self-assembly of diphenylalanine, a dipeptide containing two phenyl groups, into various nanostructures like nanotubes and nanofibrils has been extensively studied. rsc.orgrsc.org This highlights the strong tendency of phenyl groups to drive assembly. Similarly, the diphenylimidazole core of the target molecule could facilitate the formation of ordered aggregates. The methyl group, while small, can influence the packing and steric interactions between molecules, thus affecting the final supramolecular architecture.

Host-Guest Chemistry Approaches

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The 4,5-diphenyl-1H-imidazole core can be incorporated into larger macrocyclic structures or cavities that can act as hosts. The imidazole nitrogen atoms can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor, facilitating the binding of complementary guest molecules.

While there is no specific literature on this compound in host-guest systems, the principles are well-established. For example, phosphocavitands have been shown to act as hosts for N-terminal residues of proteins, demonstrating the potential of synthetic receptors in molecular recognition. acs.org A molecule like this compound could potentially act as a guest, fitting into the cavity of a suitable host, or it could be functionalized to be part of a larger host system.

Nanomaterial Integration and Hybrid Systems

Hybrid nanomaterials, which combine inorganic nanoparticles with organic molecules, are of great interest due to their synergistic properties and potential applications in fields like nanomedicine and electronics. nih.gov this compound can be integrated with nanomaterials to create such hybrid systems.